1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea
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Overview
Description
1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a cyclopentyl group attached to the thiadiazole ring and a 4-methylphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopentanone with thiosemicarbazide under acidic conditions to form 5-cyclopentyl-1,3,4-thiadiazole.
Urea Formation: The 5-cyclopentyl-1,3,4-thiadiazole is then reacted with 4-methylphenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); typically carried out in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced derivatives of the urea moiety.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its biological activity, including antimicrobial and anticancer properties.
Agricultural Chemistry: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit certain enzymes in pests and weeds.
Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA replication or protein synthesis.
Pathways Involved: It may interfere with cellular pathways, leading to the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea can be compared with other thiadiazole derivatives:
Similar Compounds: 1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-phenylurea, 1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea.
Uniqueness: The presence of the 4-methylphenyl group in this compound may confer unique biological activity and specificity compared to other derivatives.
Properties
IUPAC Name |
1-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-10-6-8-12(9-7-10)16-14(20)17-15-19-18-13(21-15)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVYGEJXGAMUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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